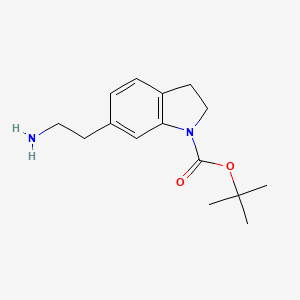

1-Boc-6-(2-aminoethyl)indoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

tert-butyl 6-(2-aminoethyl)-2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-7-12-5-4-11(6-8-16)10-13(12)17/h4-5,10H,6-9,16H2,1-3H3 |

InChI Key |

JXKXJJIHOIRXQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)CCN |

Origin of Product |

United States |

Mechanistic and Theoretical Aspects of Indoline Functionalization and Transformation

Elucidation of Reaction Mechanisms in Indoline (B122111) Synthesis and Derivatization

The construction and subsequent modification of the 1-Boc-6-(2-aminoethyl)indoline framework can be achieved through various synthetic strategies, each underpinned by distinct reaction mechanisms.

Indoline Ring Synthesis:

Fischer Indole (B1671886) Synthesis and Subsequent Reduction: A classical approach to the indoline core involves the Fischer indole synthesis, which proceeds by the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com The mechanism involves the formation of a phenylhydrazone, which tautomerizes to an enamine. wikipedia.orgbyjus.com This intermediate undergoes a critical researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to form the indole ring. wikipedia.orgbyjus.com For a 6-substituted indoline, a (4-substituted-phenyl)hydrazine would be the starting material. Subsequent reduction of the resulting indole, often through catalytic hydrogenation, yields the indoline scaffold. The Boc group is typically introduced by reacting the indoline with di-tert-butyl dicarbonate (B1257347). sci-hub.se

Palladium-Catalyzed Cyclizations: Modern synthetic methods frequently employ palladium catalysis for the construction of the indoline ring. sci-hub.senih.gov One such strategy is the intramolecular C-H amination of a β-arylethylamine derivative. organic-chemistry.org The mechanism for these transformations generally involves a Pd(II)-catalyzed C-H activation at the ortho position of the aniline (B41778) ring, forming a palladacycle intermediate. acs.orgnih.gov Subsequent reductive elimination forms the C-N bond of the indoline ring. acs.org

Copper-Catalyzed Domino Reactions: An efficient one-pot synthesis of indolines can be achieved through a domino copper-catalyzed amidation/nucleophilic substitution reaction starting from ortho-iodophenalkyl mesylates. nih.gov Mechanistic proposals suggest an initial copper-catalyzed amidation of the aryl iodide, followed by an intramolecular SN2 reaction of the resulting amide onto the alkyl mesylate to close the ring (Pathway C, Scheme 2 in source nih.gov). This pathway proceeds with stereochemical inversion if a chiral center is present on the side chain. nih.gov

Derivatization Reactions:

The derivatization of the pre-formed this compound can occur at several positions, including the benzene (B151609) ring, the aminoethyl side chain, or through modification of the N-Boc group.

C-H Functionalization: Direct functionalization of the C-H bonds on the benzenoid ring of N-Boc indoline is a powerful tool for derivatization. Palladium-catalyzed C-H functionalization reactions often proceed via an electrophilic palladation mechanism. beilstein-journals.org The regioselectivity is highly dependent on directing groups. While many methods direct functionalization to the C7 position, C5 and C6 functionalization can also be achieved. researchgate.netrsc.org

Side-Chain Modification: The primary amine of the 2-aminoethyl group is a versatile handle for derivatization. Standard reactions such as acylation, alkylation, or sulfonylation can be readily performed to introduce a wide variety of functional groups.

Stereochemical Considerations in Indoline Scaffold Assembly

The creation of chiral centers at the C2 and C3 positions of the indoline ring is of paramount importance for the synthesis of biologically active molecules. Several stereoselective strategies have been developed.

Organocatalytic Intramolecular Michael Addition: Asymmetric synthesis of 2,3-disubstituted indolines can be achieved through intramolecular Michael additions catalyzed by chiral primary amines derived from cinchona alkaloids. researchgate.netsemanticscholar.org This approach can yield either cis or trans products with high enantioselectivity depending on the substrate structure. For instance, the cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones typically affords cis-2,3-disubstituted indolines, while corresponding 1-alkylprop-2-en-1-ones can yield trans products. semanticscholar.org

Conjugate Addition Cascades: Enantioenriched polycyclic indolines can be synthesized via a cascade reaction involving a conjugate addition, an asymmetric protonation, and an aza-Prins cyclization. nih.gov This process can be catalyzed by a chiral Lewis acid-assisted Brønsted acid (LBA) system, such as one generated from ZrCl4 and a BINOL derivative, to control the stereochemistry. nih.gov

Diastereoselective Nitro-Mannich Reaction: A diastereoselective synthesis of 1,2-diamine-containing indolines has been developed using a conjugate addition nitro-Mannich reaction, followed by nitro reduction and an intramolecular N-arylation. rsc.org This method allows for the formation of diastereomerically pure substituted indolines. rsc.org

The table below summarizes key findings from studies on the stereoselective synthesis of substituted indolines.

| Method | Key Reagents/Catalyst | Stereochemical Outcome | Typical Yield/Selectivity | Reference |

|---|---|---|---|---|

| Organocatalytic Intramolecular Michael Addition | Cinchona alkaloid-derived primary amine | cis or trans-2,3-disubstituted indolines | High yields, up to >20:1 dr, up to 99% ee | researchgate.netsemanticscholar.org |

| Conjugate Addition/Protonation/Aza-Prins Cascade | ZrCl₄ / (R)-3,3'-dibromo-BINOL | Enantioenriched fused polycyclic indolines | Good yields, high ee | nih.gov |

| Conjugate Addition Nitro-Mannich Reaction | ortho-bromo-aromatic imine, nitroalkane | Diastereomerically pure 1,2-diamine indolines | 55-72% yield (nitro-Mannich), 40-70% yield (cyclization) | rsc.org |

| Alkyne Iminium Ion Cyclization | Vinylogous carbamates, TMSOTf | trans-2,3-disubstituted indolines | Good yields | rsc.orgresearchgate.net |

Electronic and Steric Effects on Reactivity in this compound Transformations

The reactivity of this compound is dictated by the electronic properties and steric demands of its constituent parts.

Electronic Effects:

N-Boc Group: The tert-butyloxycarbonyl (Boc) group is generally considered to be electron-withdrawing via induction, which deactivates the aromatic ring toward electrophilic substitution compared to an unprotected indoline. However, the lone pair on the nitrogen atom can still participate in resonance, directing electrophiles to the para position (C5). The electronic nature of the Boc group also influences its own reactivity; its cleavage can be accelerated by the presence of electron-withdrawing groups on the aromatic ring, which destabilize the aryl carbamate. nih.govrsc.orgrsc.org

C6-(2-aminoethyl) Group: The amino group (or a protected version thereof) at the terminus of the ethyl side chain has a minimal direct electronic effect on the aromatic ring due to its insulation by the ethyl linker. However, the point of attachment at C6 is crucial. An amino group directly on the ring (6-aminoindoline) is strongly electron-donating, activating the ring towards electrophilic substitution, primarily at the C5 and C7 positions. biosynth.comnetascientific.com The presence of the ethyl spacer in this compound mitigates this direct activation.

The combination of the deactivating N-Boc group and the substitution at C6 creates a complex electronic landscape. The C5 and C7 positions remain the most likely sites for electrophilic attack, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Steric Effects:

N-Boc Group: The Boc group is sterically bulky. wiley-vch.de This steric hindrance can impede reactions at the adjacent C7 and N1 positions. nih.govrsc.org In directed ortho-lithiation reactions, the carbonyl oxygen of the Boc group can coordinate to the lithium reagent, directing deprotonation to the C7 position, but the bulk can also influence the rate and feasibility of this process. researchgate.net

Regioselectivity in C-H Functionalization: The steric bulk of protecting groups on the indoline nitrogen is a key factor in directing C-H functionalization. Large groups can block the ortho C7 position, favoring functionalization at the more accessible C5 or C6 positions. rsc.org Achieving selective C6-alkylation, for example, often relies on a combination of electronic effects and steric hindrance created by specifically designed directing groups or bulky reagents. rsc.org

The table below outlines the influence of the N-Boc group on indoline reactivity.

| Aspect | Electronic Influence | Steric Influence | Reference |

|---|---|---|---|

| Aromatic Ring Reactivity | Inductively withdrawing (deactivating), but resonance directs para (C5). | Can influence approach of reagents to C7. | nih.govrsc.org |

| Deprotection | Cleavage is accelerated by electron-withdrawing groups on the aromatic ring. | Steric hindrance adjacent to the N-Boc group can slow the rate of deprotection. | nih.govrsc.orgrsc.org |

| Directed Metalation | The carbonyl oxygen can act as a directing group for lithiation at C7. | Bulky nature affects the rate of Boc group rotation and accessibility of C7-H. | researchgate.net |

| C-H Functionalization | Deactivates the ring, influencing the conditions required for C-H activation. | Hinders reaction at C7, potentially favoring other positions like C5 or C6 depending on the catalytic system. | rsc.org |

Role of 1 Boc 6 2 Aminoethyl Indoline As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor Role in the Synthesis of Complex Biologically Active Molecules

The indoline (B122111) scaffold is a core component of many natural products and pharmacologically active compounds. nih.govaalto.fi 1-Boc-6-(2-aminoethyl)indoline serves as a crucial precursor for synthesizing these complex molecules. Its structure is particularly useful in constructing compounds for drug discovery programs. For instance, the indoline ring system is a privileged scaffold in medicinal chemistry, and derivatives have been investigated for a range of activities, including as antibacterial agents and neurotropic alphavirus replication inhibitors. nih.govnih.gov The aminoethyl side chain provides a convenient point for modification, allowing chemists to introduce various functional groups to fine-tune the biological activity and properties of the final compound. nih.gov This approach has been used in the synthesis of novel inhibitors for enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammation. nih.gov

Chemical Transformations of this compound

The synthetic utility of this compound is highlighted by the array of chemical transformations it can undergo. These reactions primarily focus on the deprotection of the N-Boc group and the subsequent functionalization of the aminoethyl side chain.

The removal of the N-Boc protecting group is a fundamental step in many synthetic pathways. The Boc group is known for its stability under many reaction conditions but can be readily removed under acidic conditions. nih.govtotal-synthesis.com This acid-lability allows for selective deprotection without disturbing other parts of the molecule. arkat-usa.org

Commonly used reagents for N-Boc deprotection include strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane (B91453) or methanol (B129727). nih.govnih.gov The reaction proceeds by protonation of the Boc group, leading to its fragmentation into isobutene and carbon dioxide, liberating the free amine. total-synthesis.com While traditional methods are effective, milder conditions using reagents like oxalyl chloride in methanol have also been developed. nih.govrsc.org Thermolytic deprotection, using heat in solvents like trifluoroethanol, offers an alternative, acid-free method. researchgate.netacs.org

Table 1: Common Reagents for N-Boc Deprotection

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature nih.govtotal-synthesis.com |

| Hydrogen Chloride (HCl) | 1,4-Dioxane or Methanol | Room Temperature nih.gov |

| Oxalyl Chloride | Methanol | Room Temperature nih.govrsc.org |

| Heat (Thermolysis) | Trifluoroethanol (TFE) | 150-270 °C researchgate.netacs.org |

This table provides a summary of common deprotection methods and is not exhaustive.

The primary amine on the aminoethyl side chain is a versatile functional handle for introducing molecular diversity. ddtjournal.com Once available, it can be modified through various reactions to build more elaborate structures and introduce specific pharmacophores. Key derivatization strategies include:

Acylation: The reaction of the amine with acyl chlorides or carboxylic acids (using coupling agents) to form stable amide bonds. This is a widely used transformation in medicinal chemistry to introduce a vast array of substituents. researchgate.net

Sulfonylation: The reaction with sulfonyl chlorides to produce sulfonamides, a functional group present in many therapeutic drugs.

Reductive Amination: The reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield secondary or tertiary amines. This method is highly effective for adding alkyl and aryl groups.

Alkylation: Direct reaction with alkyl halides can introduce alkyl groups, though it can sometimes be challenging to control the degree of alkylation. gcms.cz

These transformations are crucial for systematically exploring how structural changes affect the biological activity of a molecule. ddtjournal.com

Utilization in Combinatorial and Library Synthesis for Accelerated Drug Discovery

The structure of this compound is well-suited for combinatorial chemistry and the synthesis of compound libraries. chimia.chnih.gov In this high-throughput approach, a common molecular scaffold is systematically combined with a wide range of building blocks to rapidly generate a large and diverse collection of related compounds. justia.comresearchgate.net The indoline core of this compound provides the foundational scaffold, while the reactive aminoethyl group serves as the point for diversification. rsc.orgumsystem.edu

By reacting the indoline intermediate with a library of diverse chemical inputs—such as various carboxylic acids, sulfonyl chlorides, or aldehydes—researchers can efficiently produce thousands of unique derivatives. nih.gov This process can be automated to further accelerate the generation of compounds for biological screening. Identifying "hits" from these libraries provides valuable starting points for developing more potent and selective drug candidates, significantly speeding up the early phases of drug discovery. nih.govnih.gov

Applications of 1 Boc 6 2 Aminoethyl Indoline in the Research and Development of Bioactive Molecules

Scaffold for the Discovery of Novel Therapeutic Agents

The indoline (B122111) nucleus is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a multitude of receptors with high affinity. nih.gov This characteristic has positioned 1-Boc-6-(2-aminoethyl)indoline as a foundational element in the quest for new drugs.

Research into Indoline Derivatives as Potential Anti-Tubercular Agents

Tuberculosis (TB) remains a significant global health threat, exacerbated by the rise of drug-resistant strains of Mycobacterium tuberculosis (MTB). nih.govresearchgate.net The indole (B1671886) framework has long been investigated for its anti-tubercular properties. nih.govresearchgate.net A variety of functionalized indole derivatives have demonstrated anti-tubercular activities. nih.govresearchgate.net For instance, indole-2-carboxamides have been identified as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3) transporter, a crucial component for the mycobacterial cell wall assembly. rsc.org

| Compound Type | Target | Activity |

| Indole-2-carboxamides | MmpL3 | Inhibition of M. tuberculosis growth rsc.org |

| Indolyl triazole hybrids | Not specified | Antimicrobial and antitubercular activity researchgate.net |

| Isatin-tethered quinolines | Not specified | Potent to moderate anti-M. tuberculosis activity nih.gov |

The research in this area is dynamic, with ongoing efforts to synthesize and evaluate novel indoline-based compounds. One study highlighted a series of quinolone derivatives, with some compounds exhibiting significant activity against multidrug-resistant TB (MDR-TB) strains. rsc.org Another investigation into isatin-tethered quinolines revealed a compound with a 100-fold increase in activity compared to the lead compound. nih.gov

Investigation of Antimicrobial Activity of Indoline-Containing Compounds

The emergence of antibiotic-resistant bacteria presents a pressing need for new antimicrobial agents. nih.gov Indoline-containing compounds have shown promise not only for their direct antibacterial effects but also as resistance-modifying agents that can enhance the efficacy of existing antibiotics. nih.gov

Recent studies have confirmed that indole derivatives possess promising antimicrobial activity against a variety of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential bacterial processes. For example, some indole diketopiperazine alkaloids have been found to inhibit the FabH protein in Escherichia coli, a key enzyme in fatty acid synthesis. frontiersin.org

| Compound Class | Organisms | Noteworthy Findings |

| Indole Diketopiperazine Alkaloids | S. aureus, B. subtilis, P. aeruginosa, E. coli | Good antibacterial activity, with some compounds showing lower MIC values than the positive control. frontiersin.org |

| Indole-Triazole Conjugates | Gram-negative bacteria, Candida species | Good to moderate activity against Gram-negative bacteria and potent activity against Candida tropicalis. mdpi.com |

| Indole Derivatives with Azoles | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad spectrum of activity with MIC values ranging from 3.125-50 µg/mL. nih.gov |

Exploration in Anti-Cancer and Anti-Viral Research involving Indoline Derivatives

The indole scaffold is a prominent feature in a number of compounds being investigated for their anti-cancer and anti-viral properties. researchgate.netnih.govnih.gov Indole derivatives have been shown to exert anti-cancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with microtubule function. nih.govencyclopedia.pubnih.gov For instance, Vinca alkaloids, which contain an indole moiety, are known to disrupt microtubule dynamics, leading to cell cycle arrest and cell death. nih.gov

In the realm of anti-viral research, indole derivatives have been designed to combat a range of viral infections. nih.gov The versatility of the indole structure allows for modifications that can target specific viral proteins or processes. nih.gov For example, certain tetrahydroindole derivatives have shown promising activity against the Hepatitis C virus (HCV). nih.gov

Role in Modulating Biological Targets

The adaptability of the indoline scaffold makes it an excellent starting point for designing ligands that can interact with specific biological targets. nih.gov

Ligand Design Strategies for Indoline-Based Receptor Interactions

The design of molecules that bind to specific receptors is a cornerstone of drug discovery. nih.gov The indole nucleus can be readily modified to introduce various chemical groups, allowing for the fine-tuning of a molecule's binding affinity and selectivity for a particular target. nih.gov This versatility has been exploited in the development of ligands for a range of receptors, including the type A γ-aminobutyric acid (GABAA) chloride channel and the translocator protein (TSPO). nih.gov

Investigation of Indoline Derivatives as Transient Receptor Potential (TRP) Channel Modulators

Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of various stimuli, including temperature, pressure, and pain. nih.gov Dysfunction of these channels has been implicated in a number of diseases, making them attractive therapeutic targets. nih.govresearchgate.net

Several cannabinoids, which can modulate a subset of TRP channels, contain an indole-like core. nih.gov This has spurred interest in investigating other indoline derivatives as potential TRP channel modulators. nih.gov For example, certain aminoalkylindole derivatives have been evaluated for their activity at these channels. researchgate.net The ability of these compounds to modulate TRP channels opens up possibilities for the development of new treatments for conditions such as neuropathic pain and inflammation. nih.gov

Research on this compound as a Resistance-Modifying Agent in Antimicrobial Studies Remains Undocumented in Publicly Available Literature

Extensive searches of publicly available scientific literature and research databases have yielded no specific information on the application of the chemical compound this compound as a resistance-modifying agent (RMA) in antimicrobial studies. While the broader class of indole derivatives has been a subject of interest in the development of new antimicrobial agents and compounds that can potentiate the effects of existing antibiotics, research specifically detailing the contribution of this compound to this field could not be found.

The investigation into indole-containing molecules for combating antimicrobial resistance is an active area of research. Studies have explored various synthetic indole derivatives for their potential to act as antibacterial agents themselves or to enhance the efficacy of established antibiotics against resistant bacterial strains. This research often focuses on mechanisms such as the inhibition of bacterial efflux pumps or the disruption of biofilm formation. However, the specific role, if any, of this compound in these or any other resistance-modifying mechanisms is not detailed in the available literature.

Therefore, it is not possible to provide a detailed article with research findings or data tables on the contribution of this compound to RMA research in antimicrobial studies, as no such research appears to have been published.

Computational and in Silico Approaches in the Study of Indoline Scaffolds

Molecular Modeling and Docking Studies for Indoline (B122111) Derivatives

Molecular modeling and docking simulations are powerful computational techniques that predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. acs.org This method is crucial in drug discovery for elucidating the mechanism of action and identifying key interactions that can be optimized to improve potency and selectivity. acs.orgmdpi.com For indoline derivatives, docking studies have been instrumental in understanding their binding modes with a variety of biological targets.

Research on 3,5-disubstituted indole (B1671886) derivatives as inhibitors of Pim-1 kinase, a target in hematological cancers, utilized molecular docking to investigate interactions at the molecular level. physchemres.org The studies identified crucial Pi-Alkyl interactions between the ligands and the Pim-1 kinase receptor (PDB code: 5DWR), which are thought to enhance the binding of the ligand to a hydrophobic pocket on the target. physchemres.orgphyschemres.org Similarly, in the development of inhibitors for α-glucosidase and α-amylase, enzymes relevant to diabetes, molecular docking was used to rationalize the inhibitory potential of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives. acs.org The docking scores and binding interactions helped to confirm that these derivatives could be promising inhibitors for diabetes mellitus. acs.org

Another study focused on indole derivatives as inhibitors of the Pim-1 enzyme also highlighted the essential role of specific amino acid residues, such as Glu 121, in the binding of inhibitors. tandfonline.com Docking simulations showed that every compound in the tested series formed a hydrogen bond with Glu 121, indicating this interaction is vital for inhibitory activity. tandfonline.com These findings demonstrate the utility of docking studies in identifying critical pharmacophoric features and guiding the rational design of more potent indoline-based inhibitors.

| Indoline Derivative Class | Target Protein (PDB ID) | Key Interacting Residues | Docking Score (kcal/mol) | Reference |

| 3,5-Disubstituted Indoles | Pim-1 Kinase (5DWR) | (Not specified) | (Not specified) | physchemres.org |

| Indole-Oxadiazole-Thiazolidinone | α-Amylase | (Not specified) | -9.5 to -10.4 | mdpi.com |

| Indoline-2,3-dione Sulfonamides | α-Amylase (2BFH) | (Not specified) | -5.02 to -5.46 | acs.org |

| 1-Arylsulfonyl Indoline Benzamides | Tubulin | (Not specified) | (Not specified) | researchgate.net |

| Indole Derivatives | Pim-1 | Glu 121, Phe 49, Glu 171 | (Not specified) | tandfonline.com |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become essential for systematically exploring SAR. nih.gov These models build statistical correlations between the structural properties of a series of compounds and their activities, enabling the prediction of potency for novel molecules. physchemres.org

In the context of indoline scaffolds, 2D- and 3D-QSAR studies have been successfully applied. For a series of 3,5-disubstituted indole derivatives targeting Pim1 kinase, a 2D-QSAR model was developed that could predict inhibitory activity with high accuracy. physchemres.orgphyschemres.org This analysis provided valuable guidance for designing new compounds with potentially enhanced anticancer properties. physchemres.org

Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for Pim-1 inhibitors based on an indole scaffold. tandfonline.com These models generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. tandfonline.commdpi.com Such insights are invaluable for the lead optimization process, helping chemists to decide which modifications to the indoline ring are most likely to improve biological efficacy. tandfonline.com For instance, SAR analysis of indole-based HIV-1 fusion inhibitors revealed that while binding to a specific hydrophobic pocket on the gp41 protein was necessary, an amphipathic character with polar and nonpolar groups at opposite ends of the molecule was also required for potent antiviral activity in cellular assays. nih.govacs.org

| Indoline/Indole Series | Target | Computational SAR Method | Key Findings | Reference |

| 3,5-Disubstituted Indoles | Pim-1 Kinase | 2D-QSAR | Model showed high predictive accuracy (R²test = 0.96). | physchemres.orgphyschemres.org |

| Indole Derivatives | Pim-1 Kinase | 3D-QSAR (CoMFA/CoMSIA) | Contour maps identified structural features to improve activity. | tandfonline.com |

| Indole-Based Compounds | HIV-1 gp41 | Computational Pose Analysis | Amphipathic properties are crucial for cellular activity. | nih.govacs.org |

| Indole-Chalcone Derivatives | Tubulin & TrxR | SAR Analysis | Halogen substitutions (Cl, Br) enhanced anticancer activity. | mdpi.com |

Prediction of Drug-Like Properties for Indoline-Based Compounds in Research Pipelines

Beyond predicting efficacy, a critical step in modern drug discovery is the early assessment of a compound's pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). uniroma1.it Failures in late-stage clinical trials are often due to poor pharmacokinetic profiles or unforeseen toxicity. nih.gov In silico tools are now routinely used to predict these properties at the very beginning of the drug discovery process, allowing researchers to prioritize candidates with a higher probability of success and eliminate those likely to fail. nih.govnih.gov

For indoline-based compounds, various computational models are used to predict their drug-likeness. chemmethod.com These models calculate key physicochemical properties such as molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.govchemmethod.com These parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to assess the potential for oral bioavailability. biotechnologia-journal.org

Studies on 1-piperazine indole hybrids, for example, involved the in silico prediction of a wide range of physicochemical and pharmacokinetic properties to identify promising lead compounds. nih.govnih.gov Similarly, research on indole alkaloids as potential therapeutic agents included comprehensive ADMET predictions to ensure that the studied compounds fell within acceptable ranges for drug development. chemmethod.com These early computational assessments are crucial for focusing resources on indoline derivatives that not only have high potency but also possess favorable ADMET profiles, thereby reducing late-stage attrition and accelerating the path to new medicines. researchgate.netnih.gov

| Property | Description | Importance in Drug Discovery | Reference |

| cLogP | Calculated Octanol-Water Partition Coefficient | Measures lipophilicity; affects absorption and distribution. | mdpi.combiotechnologia-journal.org |

| TPSA | Topological Polar Surface Area | Predicts membrane permeability and bioavailability. | mdpi.comnih.gov |

| Molecular Weight (MW) | Mass of the molecule | Influences diffusion and overall pharmacokinetics. | chemmethod.com |

| H-Bond Donors/Acceptors | Number of N-H, O-H bonds / N, O atoms | Affects solubility and binding to target proteins. | chemmethod.com |

| Drug-Likeness Score | Qualitative score based on structural fragments | Judges a compound's potential to be a drug. | mdpi.com |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | Assesses the overall pharmacokinetic and safety profile. | espublisher.comuniroma1.it |

Future Directions and Emerging Research Avenues for 1 Boc 6 2 Aminoethyl Indoline

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 1-Boc-6-(2-aminoethyl)indoline and its analogs is trending towards greener and more efficient methodologies, moving away from conventional techniques that may have significant drawbacks. tandfonline.comresearchgate.net Research is increasingly focused on methods that reduce waste, minimize energy consumption, and use environmentally benign reagents. researchgate.nettandfonline.com

Key areas of development include:

Catalytic Systems: The use of recyclable, low-cost catalysts like palladium on carbon (Pd/C) has been shown to be effective for producing indole (B1671886) and indoline (B122111) cores and can be reused multiple times without significant loss of activity. chemistryviews.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) offers substantial benefits, including dramatically reduced reaction times, improved yields, and often solvent-free conditions, making it a powerful tool for producing indole derivatives. tandfonline.comtandfonline.com

Multicomponent Reactions (MCRs): Innovative MCRs, such as the Ugi reaction followed by an acid-induced cyclization, allow for the de novo assembly of the indole core from simple, inexpensive starting materials in benign solvents like ethanol, avoiding the need for metal catalysts. rsc.org

Flow Chemistry: Continuous flow synthesis presents a scalable and controlled alternative to batch processing, enhancing safety and efficiency for the production of indoline intermediates.

Biocatalysis: The use of enzymes, such as halogenases and monooxygenases, in chemoenzymatic cascades allows for highly selective C-H functionalization under mild conditions, offering a sustainable route to complex indole and indoline derivatives. nih.gov

| Methodology | Key Advantages | Potential Application to this compound Synthesis |

|---|---|---|

| Palladium on Carbon (Pd/C) Catalysis | Recyclable, low-cost, stable, easy to remove. chemistryviews.org | Final reduction step to create the indoline ring or in cross-coupling reactions. |

| Microwave-Assisted Synthesis | Rapid, high efficiency, reduced energy use, often solvent-free. tandfonline.comtandfonline.com | Accelerating key bond-forming steps in the synthetic sequence. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, benign conditions. rsc.org | Rapidly assembling the core structure from simpler, diverse building blocks. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Introducing specific functional groups on the aromatic ring with high precision. |

Expanding the Scope of Derivatization and Functionalization of the Indoline Core

The therapeutic potential of the indoline scaffold can be systematically explored by creating diverse libraries of related compounds. This compound offers multiple points for chemical modification, including the indoline nitrogen, the aromatic ring, and the aminoethyl side chain.

Future research will focus on:

C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying the indoline core without the need for pre-functionalized starting materials. This allows for the introduction of new substituents at positions that are otherwise difficult to access, such as the C4, C5, and C7 positions of the indoline ring. acs.org

Late-Stage Diversification: Developing reactions that can modify the complex core structure in the final steps of a synthesis is highly valuable. For instance, the Boc-protecting group on the indoline nitrogen can be removed and replaced with a vast array of substituents. The primary amine on the ethyl side chain is a key handle for diversification, allowing for amidation, sulfonylation, or reductive amination to introduce new functionalities.

Electrochemical Methods: Electrochemistry is emerging as a green and efficient tool for the construction and derivatization of indoles and indolines. researchgate.net These methods can achieve oxidative dearomatization and other transformations without the need for external chemical oxidants, offering a high degree of functional group compatibility. researchgate.net

Scaffold Re-engineering: More radical approaches involve ring-distortion or ring-fusion strategies to fundamentally alter the polycyclic core, which can lead to compounds that engage entirely new biological targets. nih.gov

| Site of Derivatization | Potential Reactions | Purpose |

|---|---|---|

| Indoline Nitrogen (N1) | Deprotection (Boc removal), followed by acylation, alkylation, or arylation. | Explore structure-activity relationships (SAR) related to the N1 substituent. mdpi.com |

| Aminoethyl Side Chain | Amidation, sulfonylation, alkylation, reductive amination. | Introduce diverse chemical groups to probe interactions with biological targets. |

| Aromatic Ring (C4, C5, C7) | C-H borylation, halogenation, nitration, Friedel-Crafts acylation. | Modulate electronic properties and create new vectors for chemical exploration. acs.org |

| Indoline Core | Oxidative dearomatization, ring-distortion strategies. researchgate.netnih.gov | Create novel 3D scaffolds like spirooxindoles or access new chemical space. mdpi.com |

Exploration of New Biological Target Classes for Indoline-Based Compounds

While indole and indoline derivatives are known to interact with established targets like kinases and G-protein coupled receptors, future research aims to identify novel biological applications for compounds derived from this compound. nih.govmdpi.commdpi.com The structural versatility of the scaffold makes it suitable for targeting a wide array of proteins and biological pathways. researchgate.net

Emerging areas of investigation include:

Protein-Protein Interactions (PPIs): The rigid, three-dimensional structure of indoline derivatives makes them ideal candidates for designing inhibitors of challenging PPIs, such as the menin-MLL interaction implicated in cancer. nih.gov

Targeted Protein Degradation: The indoline scaffold can be incorporated into Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific disease-causing proteins.

Epigenetic Targets: Indoline-based molecules are being explored as modulators of epigenetic enzymes like histone deacetylases (HDACs) and methyltransferases, which play a crucial role in gene regulation and cancer.

Antiviral and Antiparasitic Agents: The indoline scaffold has shown promise in the development of novel agents against various pathogens. For example, indoline-2-carboxamide derivatives have been identified as potent and brain-penetrant inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. acs.org Indole derivatives have also been investigated as fragments for designing novel HIV protease inhibitors. nih.gov

Integration with High-Throughput Synthesis and Screening Platforms in Academic Settings

The acceleration of drug discovery relies on the rapid synthesis and biological evaluation of large numbers of compounds. nih.gov Academic research is increasingly adopting industrial-scale technologies to explore the potential of scaffolds like this compound.

Future directions in this area include:

Automated High-Throughput Synthesis: Miniaturized and automated platforms, often using acoustic dispensing technology, enable the "on-the-fly" synthesis of large libraries of compounds in microplate formats (e.g., 1536-well plates). nih.govacs.org This allows for the rapid exploration of chemical space around the core indoline scaffold.

High-Throughput Experimentation (HTE): HTE is used to quickly screen numerous reaction conditions (catalysts, solvents, bases) in parallel to find optimal synthetic routes, accelerating methodology development. acs.orgresearchgate.net

Phenotypic Screening: Whole-cell screening assays can identify compounds that have a desired biological effect without prior knowledge of the specific molecular target. acs.orgnih.gov This approach is particularly powerful for discovering agents against complex diseases or infectious organisms. nih.gov

DNA-Encoded Libraries (DELs): This technology involves synthesizing massive libraries of compounds where each molecule is tagged with a unique DNA barcode. This allows for the screening of billions of molecules simultaneously against a protein target, a powerful method for hit identification that is becoming more accessible in academic settings.

The integration of these high-throughput methods will allow academic researchers to more effectively and efficiently translate the potential of versatile building blocks like this compound into novel chemical probes and starting points for drug discovery. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.